Inthomycin B
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Overview
Description
Inthomycin B is a natural product found in Streptomyces with data available.
Scientific Research Applications
Biosynthesis and Chemical Structure
Inthomycin B is a polyketide antibiotic, notable for its terminal carboxamide group and triene chain. Research has identified the gene cluster responsible for its biosynthesis, providing insights into the mechanism of carboxamide formation in inthomycins. This was achieved through gene deletion studies, particularly focusing on a rare P450 domain in the non-ribosomal peptide synthetase (NRPS) module (Wang et al., 2020).
Synthetic Approaches
Efforts towards the synthesis of inthomycins, including this compound, have been significant due to their complex molecular structure and notable biological activities. The synthesis process has been a subject of various studies, leading to the development of diverse synthetic methods for these compounds (Senapati, 2021).
Discovery and Production
This compound has been isolated from various Streptomyces species. One study reports the isolation of this compound from the metabolites of Streptomyces sp. SYP-A7193 and discusses the biosynthetic gene cluster involved in its production. This research provides valuable insights into the diversity of the trans-AT type I PKS system and the oxazole ring formation in the biosynthesis of inthomycins (Hou et al., 2020). Another study highlights the production of this compound by a deep-sea sediment-derived Streptomyces sp. YB104, emphasizing the potential of marine-derived microorganisms in producing bioactive compounds (Wu et al., 2018).
Biological Activities and Applications
This compound, as part of the inthomycin family, exhibits a range of biological activities. These include anti-oomycete and herbicidal properties, making them potentially useful in both medical and agricultural sectors. The discovery of enzymes crucial for the biosynthesis of this compound, such as cyclodehydratases involved in oxazole ring formation, is pivotal for understanding and potentially harnessing these activities (Hou et al., 2020).
Properties
Molecular Formula |
C16H22N2O3 |
---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
(3R,4Z,6E,8E)-3-hydroxy-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide |
InChI |
InChI=1S/C16H22N2O3/c1-12(14(19)16(2,3)15(17)20)8-6-4-5-7-9-13-10-18-11-21-13/h4-8,10-11,14,19H,9H2,1-3H3,(H2,17,20)/b6-4+,7-5+,12-8-/t14-/m1/s1 |
InChI Key |
MRTUFVRJHFZVOT-FEOMAPOYSA-N |
Isomeric SMILES |
C/C(=C/C=C/C=C/CC1=CN=CO1)/[C@H](C(C)(C)C(=O)N)O |
Canonical SMILES |
CC(=CC=CC=CCC1=CN=CO1)C(C(C)(C)C(=O)N)O |
Synonyms |
inthomycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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